5-Amino-4,6-dichloro-2-methylpyrimidine

Overview

Description

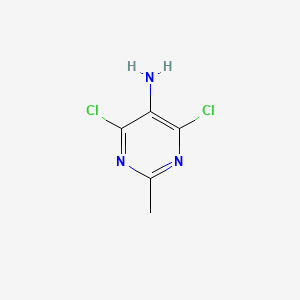

5-Amino-4,6-dichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of amino and chloro substituents at the 5th and 4th, 6th positions respectively, and a methyl group at the 2nd position.

Preparation Methods

Synthesis via Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

Triphosgene-Mediated Chlorination

A patented method (CN102432547A) replaces toxic reagents like POCl₃ with triphosgene (bis(trichloromethyl) carbonate) for safer industrial production. The process involves two stages:

- Formation of 4,6-dihydroxy-2-methylpyrimidine :

- Chlorination with triphosgene :

Advantages :

- Eliminates hazardous phosgene gas.

- Scalable to multi-kilogram batches (e.g., 350 g yield from 300 g dihydroxy intermediate).

Table 1: Triphosgene Chlorination Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | Reflux (~84°C in dichloroethane) |

| Reaction Time | 6–8 hours |

| Molar Ratio (Triphosgene) | 3:1 (relative to dihydroxy) |

| Yield | 86–90% |

| Purity | ≥99.5% (HPLC) |

Amination of 4,6-Dichloro-2-methylpyrimidine

Ammonia Substitution under High-Pressure Conditions

4,6-Dichloro-2-methylpyrimidine undergoes nucleophilic amination with ammonia. Ambeed protocols report:

- Conditions : Sealed reactor, 150°C, 16 hours in isopropanol.

- Yield : 91% after recrystallization (5.8 g from 7.2 g starting material).

- Purity : >95% (LCMS).

Key Variables :

- Solvent : Isopropanol outperforms ethanol or water due to better ammonia solubility.

- Temperature : Sub-100°C temperatures reduce decomposition but require longer reaction times (e.g., 70°C for 24 hours yields 63%).

Table 2: Comparative Amination Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Isopropanol | 150 | 16 | 91 |

| Water | 100 | 0.17 | 63 |

| Ethanol | 160 (microwave) | 4 | 38 |

Vilsmeier-Haack-Arnold Reagent for Direct Chlorination

A PMC study (PMC7080047) optimizes chlorination using Vilsmeier-Haack-Arnold reagent (POCl₃/DMF):

- Reaction Setup : 5-substituted dihydroxypyrimidines treated with POCl₃ (5 eq) and DMF (1.2 eq) at 110°C for 6 hours.

- Deprotection : Hydrolysis with HCl removes dimethylamino groups, yielding 4,6-dichloro derivatives.

- Yield : 89–94% for 5-fluoro and 5-methyl analogs.

Advantages :

Industrial-Scale Production Considerations

Purification Techniques

- Recrystallization : Ethylene dichloride/hexane mixtures achieve >99% purity.

- Decolorization : Activated carbon (1–2 wt%) removes byproducts (e.g., N,N-diethylaniline residues).

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Pilot studies suggest flow reactors reduce reaction times by 50% (e.g., 3 hours for chlorination vs. 6 hours batch).

Catalytic Amination

Pd/C catalysts enable amination at 50 psi H₂, achieving 87% yield in 3 hours.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include 5-amino-4,6-dialkoxy-2-methylpyrimidine or 5-amino-4,6-dithiopyrimidine.

Oxidation Products: Nitro derivatives of the pyrimidine ring.

Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis

5-Amino-4,6-dichloro-2-methylpyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the production of moxonidine, a medication used for managing hypertension. The compound’s unique molecular structure allows it to interact with biological pathways effectively, enhancing therapeutic efficacy .

2. Biological Activity

Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance, studies have shown that certain derivatives can inhibit immune-activated nitric oxide production in mouse peritoneal cells, indicating potential anti-inflammatory properties .

Agricultural Applications

1. Herbicides and Agrochemicals

This compound is widely utilized as an intermediate in the synthesis of herbicides and fungicides. Its effectiveness in controlling unwanted plant growth makes it essential for crop management and agricultural productivity .

2. Research on Agrochemical Efficacy

Research has focused on developing new herbicides from this compound, evaluating their effectiveness against various weeds while minimizing environmental impact. The stability and reactivity of this compound make it an ideal candidate for these applications .

Biochemical Research Applications

1. Nucleic Acid Studies

In biochemical research, this compound is employed in studies related to nucleic acid synthesis, aiding scientists in understanding genetic material functions and interactions .

2. Enzyme Inhibition Studies

The compound is also used to investigate enzyme inhibitors and receptor antagonists, contributing to the development of new therapeutic agents targeting specific biological pathways .

Material Science Applications

1. Development of Specialized Materials

this compound finds applications in material science for developing specialized materials such as polymers and coatings with unique chemical properties. These materials are essential for various industrial applications requiring specific performance characteristics .

Diagnostic Tools

The compound is utilized in formulating diagnostic reagents that aid in detecting various diseases. Its role in improving healthcare outcomes through enhanced diagnostic capabilities underscores its significance beyond traditional applications .

Case Study 1: Synthesis and Biological Screening

A series of derivatives were synthesized to evaluate their biological properties. The most effective derivative was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine (Compound B12), which exhibited superior activity compared to standard nitric oxide inhibitors .

Case Study 2: Mechanistic Studies

Research published on the condensation reaction between this compound and 1-acetyl-2-imidazolin-2-one revealed insights into its reactivity and potential pathways for synthesizing novel compounds with desired biological activities .

Data Summary Table

| Compound Name | Structure | IC (μM) | Biological Activity |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Structure | 2 | Inhibits nitric oxide production |

| This compound | Structure | N/A | Precursor for moxonidine |

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dichloro-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes or act as an antagonist by blocking receptor sites .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-4-chloro-6-methylpyrimidine

- 4,6-Dichloro-2-methylpyrimidine

- 5-Amino-2-methylpyrimidine

Uniqueness

5-Amino-4,6-dichloro-2-methylpyrimidine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and binding properties. This combination of substituents allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2) is a heterocyclic organic compound notable for its unique structural characteristics, including amino and chloro groups. This compound has garnered attention due to its potential biological activities, particularly as an intermediate in the synthesis of pharmaceuticals like moxonidine, which is used for hypertension management.

- Molecular Formula : CHClN

- Molecular Weight : 178.02 g/mol

- Structure : The compound features a pyrimidine ring with specific substitutions that influence its reactivity and biological activity.

This compound primarily acts as a precursor in the synthesis of moxonidine. Its mechanism involves:

- Target Action : It is believed to engage with imidazoline receptors, contributing to the agonistic effects observed in moxonidine.

- Biochemical Pathways : By synthesizing moxonidine, this compound indirectly modulates sympathetic nervous system activity, leading to decreased blood pressure through reduced sympathetic outflow.

Inhibition of Nitric Oxide Production

Research indicates that derivatives of this compound exhibit significant inhibitory effects on nitric oxide (NO) production in immune cells. A study demonstrated that various substituted derivatives suppressed NO production by at least 55%, with the most potent compound showing an IC of approximately 2 μM . This suggests potential anti-inflammatory properties.

Case Studies and Research Findings

-

Synthesis and Biological Screening :

- A series of 5-substituted derivatives were synthesized to evaluate their biological properties. The study found that these compounds inhibited immune-activated NO production in mouse peritoneal cells, highlighting their potential as anti-inflammatory agents .

- The most effective derivative was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine (Compound B12), which exhibited superior activity compared to standard NO inhibitors .

- Pharmacological Implications :

Data Summary Table

| Compound Name | Structure | IC (μM) | Biological Activity |

|---|---|---|---|

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Structure | 2 | Inhibits NO production |

| This compound | Structure | N/A | Precursor for Moxonidine |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Amino-4,6-dichloro-2-methylpyrimidine with high purity?

- Methodological Answer : The compound can be synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. Evidence from analogous pyrimidine derivatives indicates yields >80% when using POCl₃ at 110°C for 6–8 hours, followed by amination with aqueous ammonia . Key parameters include stoichiometric control of chlorinating agents and inert atmosphere to minimize side reactions (e.g., over-chlorination). Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl group at C-2 appears as a singlet near δ 2.50 ppm in DMSO-d₆, while the amino group (NH₂) resonates as a broad singlet at δ ~7.50 ppm. Chlorine substituents at C-4 and C-6 deshield adjacent carbons, with C-5 (bearing the amino group) appearing at ~113 ppm in ¹³C NMR .

- Mass Spectrometry (EI-MS) : Characteristic molecular ion peaks at m/z 201/203 (M⁺, Cl isotopic pattern) confirm the molecular formula .

- Elemental Analysis : Validate C, H, N, and Cl content (e.g., 41.61% C, 20.80% N theoretical) to confirm purity .

Q. How does solvent choice impact the stability of this compound during storage?

- Methodological Answer : The compound is sensitive to polar aprotic solvents like dimethyl sulfoxide (DMSO), which can induce decomposition via hydrolysis or oxidation. Stability studies on similar 5-aminopyrimidines recommend storage in anhydrous ethanol or acetonitrile at –20°C under nitrogen. Lyophilization is advised for long-term storage . Regular HPLC monitoring (C18 column, acetonitrile/water gradient) is recommended to detect degradation products .

Q. What are the common nucleophilic substitution reactions for modifying the chlorine substituents?

- Methodological Answer : The C-4 and C-6 chlorines are reactive toward amines, alkoxides, and thiols. For example:

- Amination : React with alkyl/aryl amines (1.2 eq) in THF at 60°C for 12 hours to yield bis-aminated derivatives.

- Methoxy Substitution : Use sodium methoxide in methanol under reflux (4 hours) to replace Cl with OCH₃ .

Kinetic studies suggest C-6 is more reactive than C-4 due to steric effects from the methyl group at C-2 .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in complex reactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions, identifying electrophilic/nucleophilic sites. For example, the C-5 amino group’s lone pairs increase electron density at C-4/6, facilitating SNAr reactions. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reaction pathways . Validate predictions experimentally via kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Impurity Artifacts : Re-test compounds after rigorous purification (e.g., preparative HPLC).

- Solvent Effects : Compare activity in DMSO vs. saline buffers to rule out solvent-driven false positives .

- Assay Conditions : Standardize pH (7.4), temperature (37°C), and incubation times across studies. For example, thymidine phosphorylase inhibition assays require pre-incubation with Mg²⁺ to stabilize enzyme activity .

Q. How to design derivatives of this compound for targeted enzyme inhibition?

- Methodological Answer :

- Scaffold Hybridization : Attach pharmacophores (e.g., acetylated imidazoline) at C-5 to enhance binding to enzyme active sites. Evidence from related compounds shows improved inhibition of thymidine phosphorylase when C-5 is substituted with hydrophobic groups .

- QSAR Modeling : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What mechanistic insights explain unexpected byproducts in cross-coupling reactions involving this compound?

- Methodological Answer : Byproducts often result from:

- Pd-Catalyzed Side Reactions : Trace Pd residues in Suzuki couplings can dechlorinate the pyrimidine. Use scavengers like Smopex-234 (polymer-bound thiol) to remove residual Pd .

- Thermal Degradation : Monitor reactions via in-situ FTIR to detect intermediates (e.g., ring-opened species) at elevated temperatures (>100°C) .

Properties

IUPAC Name |

4,6-dichloro-2-methylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRXXAMAHOGYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353084 | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39906-04-2 | |

| Record name | 4,6-Dichloro-2-methyl-5-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39906-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4,6-dichloro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Pyrimidinamine, 4,6-dichloro-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.